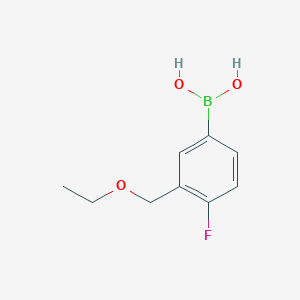

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Übersicht

Beschreibung

“(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They have been widely studied in medicinal chemistry due to their various biological applications such as anticancer, antibacterial, and antiviral activity . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well known . A typical reaction condition for the synthesis of boronic acids involves an aromatic diamine, HCl, 2-ethoxyethanol at 100 °C for 2 hours .

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions. One of the most widely applied reactions involving boronic acids is the Suzuki–Miyaura cross-coupling . This reaction conjoins chemically differentiated fragments with the metal catalyst . Other useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Techniques

The derivative, amino-3-fluorophenyl boronic acid, was synthesized from 4-bromo-2-fluoroaniline. This process involved protecting the amine group, lithium-bromine exchange, and addition of trimethyl borate, followed by acidic hydrolysis, yielding a 47% yield (Das et al., 2003).

Crystal Structure Analysis

X-ray crystal structure measurements were conducted for amino-3-fluorophenyl boronic acid. This compound is notable for its relatively low boronic acid pKa value of 7.8 when acetylated or attached to acrylamide hydrogels (Das et al., 2003).

Photophysical Properties and Fluorescence

- Fluorescence in Solvents: The fluorescence quenching of boronic acid derivatives, such as 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), was studied in various alcohols. These studies help understand the solute-solvent interactions and the behavior of these compounds under different conditions (Geethanjali et al., 2015), (Geethanjali et al., 2016).

Application in Food Matrices and Specific Reduction

- Fructose Reduction in Food Matrices: Boronic acids, including derivatives like 3-fluoro-5-methoxycarbonylphenylboronic acid, have been investigated for their potential to specifically reduce fructose in food matrices such as fruit juice. This application exploits the ability of boronic acids to form esters with diol structures (Pietsch & Richter, 2016).

Catalysis and Organic Synthesis

- Catalysis in Amide Formation: Novel bifunctional catalysts, including derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, were synthesized for use in direct amide formation between carboxylic acids and amines. The addition of different substituents like 3-fluoro and 3-methoxy groups influenced the reactivity of these catalysts (Arnold et al., 2008).

Fluorescent Chemosensors and Detection Applications

Sensing Carbohydrates and Bioactive Substances

The chemistry of boronic acid, including its derivatives, has been leveraged in developing fluorescent sensors to detect carbohydrates and bioactive substances. This includes boronic acid sensors designed for a variety of targets, such as L-dopamine, fluoride, and copper ions (Huang et al., 2012).

Sensing Applications

Boronic acids, through their interactions with diols and Lewis bases, are utilized in various sensing applications. These range from homogeneous assays to heterogeneous detection and have applications in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).

Wirkmechanismus

Target of Action

The primary target of (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the SM coupling reaction, which is a part of the broader field of organic synthesis . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in the biochemical pathways, resulting in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting potential bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This contributes to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.

Eigenschaften

IUPAC Name |

[3-(ethoxymethyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-14-6-7-5-8(10(12)13)3-4-9(7)11/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFXXKJWAOJNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)COCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501227258 | |

| Record name | Boronic acid, B-[3-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704066-77-2 | |

| Record name | Boronic acid, B-[3-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.